Structural and Synthetic Paradigms of 4-(Benzyloxy)-1H-imidazole-5-carboxamide in Drug Discovery
Structural and Synthetic Paradigms of 4-(Benzyloxy)-1H-imidazole-5-carboxamide in Drug Discovery
Executive Summary
The rational design of small-molecule therapeutics frequently relies on privileged scaffolds that mimic endogenous metabolites. The imidazole-5-carboxamide core is one such pharmacophore, serving as a structural analog to purine biosynthesis intermediates like 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR). Within this chemical space, 4-(Benzyloxy)-1H-imidazole-5-carboxamide (CAS: 88100-22-5) has emerged as a critical synthetic building block[1]. By masking the reactive C4-hydroxyl group with a robust benzyl ether, this compound enables the regioselective synthesis of complex nucleotide analogs, immunosuppressants (such as Mizoribine/Bredinin), and novel antiviral agents.
This technical guide explores the structural properties, mechanistic utility, and field-proven synthetic workflows associated with 4-(Benzyloxy)-1H-imidazole-5-carboxamide, providing drug development professionals with actionable, self-validating protocols.
Structural and Physicochemical Profile
The utility of 4-(Benzyloxy)-1H-imidazole-5-carboxamide is fundamentally tied to its physicochemical properties. The benzyloxy moiety serves a dual purpose: it acts as a highly stable protecting group during aggressive synthetic steps (e.g., N-alkylation, glycosylation) and provides a lipophilic handle that can be leveraged to probe hydrophobic pockets in target enzymes during early structure-activity relationship (SAR) studies.
Quantitative Data Summary
| Parameter | Specification |
| Chemical Name | 4-(Benzyloxy)-1H-imidazole-5-carboxamide |
| CAS Registry Number | 88100-22-5 |
| Molecular Formula | C11H11N3O2 |
| Molecular Weight | 217.22 g/mol |
| Monoisotopic Mass | 217.0851 Da |
| Hydrogen Bond Donors | 2 (Carboxamide -NH2, Imidazole -NH) |
| Hydrogen Bond Acceptors | 3 (Carbonyl O, Ether O, Imidazole N) |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(NC=N2)C(=O)N |
Data sourced from verified chemical inventory parameters[1].
Mechanistic Causality: Targeting Purine Biosynthesis
To understand the value of the benzyloxy-protected precursor, one must examine the mechanism of its active aglycone, 4-hydroxy-1H-imidazole-5-carboxamide (CAS: 56973-26-3)[2]. When the benzyloxy group is removed and the imidazole nitrogen is conjugated to a ribose ring (forming Mizoribine), the resulting molecule is phosphorylated in vivo to form a 5'-monophosphate.
This active metabolite acts as a transition-state analog and a potent, competitive inhibitor of Inosine 5'-Monophosphate Dehydrogenase (IMPDH) [3]. IMPDH catalyzes the rate-limiting step in the de novo biosynthesis of guanine nucleotides. By starving rapidly proliferating cells (such as activated T-cells or viral replication complexes) of GTP, the compound exerts profound immunosuppressive and antiviral effects.
Fig 1: Mechanism of IMPDH inhibition by active imidazole-5-carboxamide metabolites.
Synthetic Utility and Experimental Workflows
The primary synthetic challenge in modifying the 4-hydroxy-1H-imidazole-5-carboxamide core is the competing nucleophilicity of the C4-hydroxyl group and the imidazole nitrogens. The strategic use of the benzyloxy protecting group prevents undesired O-alkylation. Benzyl ethers are highly stable to the basic conditions required for N-alkylation and do not undergo the acyl migration commonly seen with acetate protecting groups.
Protocol 1: Regioselective N-Alkylation/Glycosylation
Causality: Anhydrous potassium carbonate ( K2CO3 ) is selected over stronger bases (like NaH ) to achieve mild deprotonation, preventing degradation of the sensitive carboxamide moiety. DMF is utilized due to its high dielectric constant, which effectively solvates the resulting ambident imidazolide anion, enhancing its nucleophilicity at the N1/N3 positions.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of 4-(Benzyloxy)-1H-imidazole-5-carboxamide in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.
-
Deprotonation: Add 1.2 eq of finely powdered, anhydrous K2CO3 . Stir the suspension at 0°C for 30 minutes.
-
Electrophilic Addition: Dropwise add 1.1 eq of the desired electrophile (e.g., an alkyl halide or a halogenated ribofuranose derivative). Slow addition controls the exotherm and minimizes polyalkylation.
-
Reaction Phase: Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is validated as complete when the heterogeneous suspension clarifies slightly, and the starting material peak ( m/z 218 [M+H]+ ) is entirely replaced by the target mass of the alkylated intermediate.
-
Workup: Quench with ice water. Extract with Ethyl Acetate (EtOAc). The highly lipophilic benzyloxy group ensures near-quantitative partitioning of the product into the organic layer. Wash with brine, dry over Na2SO4 , and concentrate.
Protocol 2: Orthogonal Deprotection (Hydrogenolysis)
Causality: Catalytic hydrogenolysis using Palladium on Carbon (Pd/C) is chosen because it cleaves the benzyl ether with absolute orthogonality, leaving the imidazole ring, the carboxamide, and most N-alkyl/glycosyl linkages completely intact.
Step-by-Step Methodology:
-
Preparation: Dissolve the N-alkylated intermediate in a 1:1 mixture of Methanol and EtOAc.
-
Catalyst Addition: Add 10% w/w of 10% Pd/C.
-
Hydrogenation: Evacuate the flask and backfill with H2 gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 12 hours.
-
Self-Validation Checkpoint: TLC monitoring (DCM:MeOH 9:1) should reveal the disappearance of the UV-active, high-Rf benzyloxy intermediate, replaced by a highly polar, lower-Rf spot corresponding to the free hydroxyl aglycone.
-
Filtration: Filter the mixture through a tightly packed Celite pad to remove the Pd/C catalyst, preventing heavy metal contamination in the final API.
-
Isolation: Evaporate the filtrate under reduced pressure to yield the active 4-hydroxy-1H-imidazole-5-carboxamide derivative.
Fig 2: Regioselective synthetic workflow utilizing the benzyloxy protecting group.
Applications in Modern Therapeutics
The versatility of the 4-(Benzyloxy)-1H-imidazole-5-carboxamide scaffold extends beyond traditional immunosuppressants. Recent advancements in structure-based drug design have leveraged this core for novel therapeutic indications:
-
Antiviral Protease Inhibitors: The imidazole-5-carboxamide framework is actively being investigated in the design of inhibitors targeting viral main proteases ( Mpro ), including those of Feline Infectious Peritonitis Virus (FIPV) and SARS-CoV-2. Molecular docking and dynamic simulations have demonstrated that the carboxamide moiety forms critical hydrogen bonds with the catalytic dyad of these proteases, while the benzyloxy group (or its derivatives) can occupy the S2/S3 hydrophobic subpockets[4].
-
Next-Generation IMPDH Inhibitors: While early IMPDH inhibitors like Mizoribine were nucleoside analogs, modern drug discovery has focused on non-nucleoside inhibitors to combat drug-resistant tuberculosis and oncology targets. The benzyloxy-imidazole scaffold serves as a modular template to synthesize these targeted, non-competitive inhibitors[3].
References
-
EvitaChem. "Buy 4-(Benzyloxy)-1H-imidazole-5-carboxamide (EVT-13056435) | 88100-22-5". 5
-
Chemsrc. "4-Hydroxy-1H-imidazole-5-carboxamide | CAS#:56973-26-3". 2
-
ACS Publications. "Expanding Benzoxazole-Based Inosine 5′-Monophosphate Dehydrogenase (IMPDH) Inhibitor Structure–Activity As Potential Antituberculosis Agents". 3
-
PeerJ. "Identification of potential inhibitors of the main protease from feline infectious peritonitis virus using molecular docking and dynamic simulation approaches". 4
Sources
- 1. evitachem.com [evitachem.com]
- 2. 4-Hydroxy-1H-imidazole-5-carboxamide | CAS#:56973-26-3 | Chemsrc [chemsrc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PeerJ Identification of potential inhibitors of the main protease from feline infectious peritonitis virus using molecular docking and dynamic simulation approaches [peerj.com]
- 5. evitachem.com [evitachem.com]
